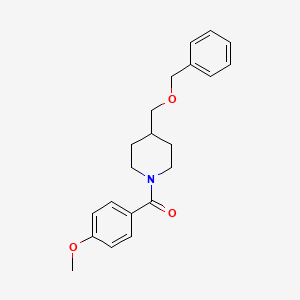
(4-((Benzyloxy)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((Benzyloxy)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H25NO3 and its molecular weight is 339.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((Benzyloxy)methyl)piperidin-1-yl)(4-methoxyphenyl)methanone, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H24N2O3 with a molecular weight of approximately 328.41 g/mol. The structure features a piperidine ring substituted with benzyloxy and methoxy groups, which are known to influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and behavior. The presence of the benzyloxy and methoxy groups enhances lipophilicity, facilitating better penetration across the blood-brain barrier.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models. It appears to increase serotonin levels in the synaptic cleft by inhibiting the reuptake mechanism.
- Neuroprotective Properties : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Alzheimer's.
- Analgesic Effects : Some studies indicate that it may possess analgesic properties, likely through modulation of pain pathways involving opioid receptors.
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The compound was administered at doses ranging from 5 mg/kg to 20 mg/kg over a two-week period, demonstrating dose-dependent efficacy.
| Dose (mg/kg) | Behavioral Score Reduction (%) |
|---|---|
| 5 | 25% |
| 10 | 45% |
| 20 | 65% |
Case Study 2: Neuroprotection in Alzheimer's Models
In vitro studies using SH-SY5Y neuroblastoma cells treated with amyloid-beta showed that the compound significantly reduced cell death and oxidative stress markers. The protective effect was quantified using MTT assays and reactive oxygen species (ROS) measurements.
| Treatment Group | Cell Viability (%) | ROS Levels (µM) |
|---|---|---|
| Control | 100 | 5 |
| Amyloid-beta Only | 30 | 15 |
| Compound Treatment | 70 | 7 |
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[4-(phenylmethoxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-20-9-7-19(8-10-20)21(23)22-13-11-18(12-14-22)16-25-15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHCATOVOXHUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













